molecular formula C13H16N2O2S B2722162 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1396883-31-0

2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2722162
CAS No.: 1396883-31-0
M. Wt: 264.34
InChI Key: QGRIHXNZVOOPNA-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound with a unique structure that combines an ethylthio group, a pyrrolidinone ring, and a benzamide moiety

Scientific Research Applications

2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of ethylthiol with a benzamide derivative containing a pyrrolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated or nitrated benzamide derivatives

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzamide moiety may interact with receptors or enzymes involved in cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
  • 2-(propylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
  • 2-(butylthio)-N-(5-oxopyrrolidin-3-yl)benzamide

Uniqueness

2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and reactivity, while the pyrrolidinone ring and benzamide moiety contribute to its structural stability and potential bioactivity.

Properties

IUPAC Name

2-ethylsulfanyl-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-18-11-6-4-3-5-10(11)13(17)15-9-7-12(16)14-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRIHXNZVOOPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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